molecular formula C17H11FN4S B3869705 [(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile

[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No. B3869705
M. Wt: 322.4 g/mol
InChI Key: IJTTXYWBEMSFPQ-PXLXIMEGSA-N
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Description

“(2-fluorophenyl)hydrazonoacetonitrile” is a chemical compound with the molecular formula C17H11FN4S . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of the reactive thiazole ring . The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .

properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4S/c18-13-8-4-5-9-14(13)21-22-15(10-19)17-20-16(11-23-17)12-6-2-1-3-7-12/h1-9,11,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTTXYWBEMSFPQ-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetonitrile, 2-(2-fluorophenylhydrazono)-2-(4-phenyl-2-thiazolyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile
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[(2-fluorophenyl)hydrazono](4-phenyl-1,3-thiazol-2-yl)acetonitrile

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